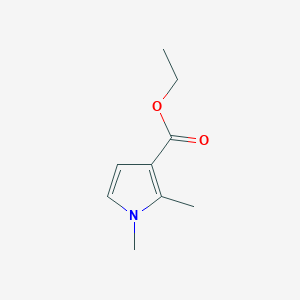

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

説明

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 19406-11-2) is a pyrrole-based heterocyclic compound with a molecular formula of C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It belongs to the class of esters and pyrrole derivatives, serving as a versatile scaffold in organic synthesis and pharmaceutical research. The compound features a pyrrole ring substituted with methyl groups at positions 1 and 2 and an ethoxycarbonyl group at position 3. Its commercial availability (e.g., from CymitQuimica and Shanghai Hepeng Bio-Tech) underscores its utility as a building block for synthesizing bioactive molecules .

特性

IUPAC Name |

ethyl 1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXZQNQHWTMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学的研究の応用

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Modifications and Key Differences

The following table highlights structural analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like Ethyl 5-chloro-4-({[(cyclobutylcarbonyl)oxy]imino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate () incorporate chloro and imino groups, which increase electrophilicity at the pyrrole ring, enhancing reactivity in cross-coupling reactions.

Physicochemical Properties

生物活性

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrole ring with methyl groups at the 1 and 2 positions and an ethoxycarbonyl group at the 3 position. The structure is crucial for its biological activity, as the presence of the pyrrole ring is common in many bioactive compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antibacterial properties. For instance, certain pyrrole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

- Cell Growth and Apoptosis : Interaction studies suggest that this compound may influence cellular pathways associated with growth and programmed cell death (apoptosis). This potential makes it a candidate for further investigation in cancer therapeutics.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Knorr Reaction : A classical method for synthesizing pyrroles from α-amino acids or their derivatives.

- Vilsmeier-Haack Formylation : This method helps introduce aldehyde functionalities which can be further modified.

- Decarboxylation Reactions : These reactions are used to remove carboxylic acid groups from precursors to yield the desired pyrrole derivative.

Study on Antibacterial Activity

A study evaluated the antimicrobial activities of various synthesized derivatives of this compound. The results indicated that some derivatives had potent antibacterial effects against Gram-positive bacteria, especially MRSA (Methicillin-resistant Staphylococcus aureus). The study found MIC values as low as 0.5 μg/mL for some compounds, showcasing their potential as new antibacterial agents .

Research on Cancer Cell Lines

Another research effort focused on the cytotoxic effects of this compound against different cancer cell lines. The compound exhibited significant growth inhibition in A-431 (human epidermoid carcinoma) cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and biological activities of related compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | Methyl group at position 2 | Slightly different biological activity profile |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Methyl groups at positions 2 and 5 | Potentially enhanced stability |

| Mthis compound | Methyl group at position 2 (no ethoxy) | Differences in solubility and reactivity |

These compounds exhibit varying degrees of biological activity due to their structural differences, emphasizing the importance of specific substituents in determining pharmacological properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions using substituted pyrrole precursors. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides under basic conditions to introduce additional substituents (e.g., cyclobutylcarbonyl or isoquinoline groups) . Optimization involves adjusting catalysts (e.g., triethylamine), temperature (room temperature to 80°C), and solvent polarity. Yields range from 23% to 85%, with lower yields attributed to steric hindrance or competing side reactions . Purification via column chromatography and characterization by / NMR are critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

and NMR (400–500 MHz in DMSO- or CDCl) are standard for confirming substituent positions and ester group integrity . Mass spectrometry (ESI-MS) verifies molecular weight, with observed [M+H] peaks matching calculated values (e.g., 309.3 for isoquinoline derivatives) . Elemental analysis (C, H, N) ensures purity, with deviations >0.3% indicating impurities .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, a 2022 study used SHELXL for refinement, revealing bond length deviations (<0.005 Å) and confirming the ester group’s planar configuration . Data collection at 298 K with Mo-Kα radiation ( Å) and refinement to -factors <0.054 ensure reliability .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict electrophilic/nucleophilic sites via Fukui functions and global hardness parameters. A 2022 DFT study on dipyrromethane derivatives highlighted the carboxylate group’s nucleophilic character () and its role in supramolecular assembly . Conceptual DFT also aids in understanding charge transfer in excited states, relevant for photochemical applications .

Q. How can conflicting NMR data be resolved in substituted pyrrole derivatives?

Contradictions in NMR shifts (e.g., δ 7.24–4.26 for aryl protons) may arise from dynamic effects or solvent polarity. Variable-temperature NMR (VT-NMR) can identify conformational exchange, while 2D techniques (COSY, HSQC) clarify coupling networks . For example, a 3-fluoro-2-iodobenzoyl derivative showed splitting patterns resolvable via - HMBC .

Q. What strategies improve crystallinity for challenging derivatives of this compound?

Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) enhances lattice stability. A 2022 study achieved 85% yield and high-resolution data (0.82 Å) by using ethyl acetate/hexane solvent systems and slow evaporation . For poorly crystalline compounds, microcrystalline powder diffraction paired with Rietveld refinement offers an alternative .

Q. How does steric hindrance influence the regioselectivity of electrophilic substitution?

The 1,2-dimethyl groups create steric bulk at the pyrrole ring’s 1- and 2-positions, directing electrophiles (e.g., nitration, halogenation) to the less hindered 4- and 5-positions. A 2012 study demonstrated this using 2H-azirine intermediates, where the 3-carboxylate group further deactivates the adjacent position . Kinetic vs. thermodynamic control can be probed via time-resolved IR spectroscopy.

Methodological Tables

Table 1: Key Synthetic Conditions and Yields

| Derivative | Reagent | Yield (%) | Purity (Method) | Reference |

|---|---|---|---|---|

| Cyclobutylcarbonyl derivative | Cyclobutylcarbonyl chloride | 85 | ≥98% (HPLC, NMR) | |

| Isoquinoline derivative | 8-Isoquinolinecarbonyl chloride | 45 | 95% (ESI-MS) | |

| 3-Fluoro-2-iodobenzoyl | 3-Fluoro-2-iodobenzoyl chloride | 23 | 99% (Elemental analysis) |

Table 2: Computational Parameters for DFT Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。